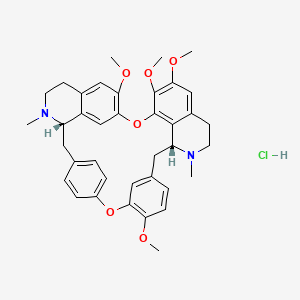

(S,R)-isotetrandrine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S,R)-isotetrandrine hydrochloride is a useful research compound. Its molecular formula is C38H43ClN2O6 and its molecular weight is 659.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Isotetrandrine is derived from plant species such as Stephania cephalantha and Berberis japonica. Its chemical structure allows it to interact with multiple biological pathways, contributing to its pharmacological effects. The compound exhibits:

- Anti-inflammatory Activity : Inhibits the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

- Neuroprotective Effects : Protects neuronal cells from apoptosis and inflammation, particularly in models of Parkinson's disease .

- Antioxidative Properties : Enhances the expression of heme oxygenase-1 (HO-1) and promotes the nuclear translocation of Nrf2, mitigating oxidative stress .

Scientific Research Applications

The applications of (S,R)-isotetrandrine hydrochloride span several domains:

Pharmacology

The compound has been studied for its potential in treating various diseases:

- Cancer Therapy : Exhibits cytotoxic effects on cancer cells through the induction of autophagy and apoptosis .

- Neurodegenerative Diseases : Demonstrated efficacy in models of Parkinson's disease by reducing neuroinflammation and improving locomotor function .

Cellular Studies

Research has shown that isotetrandrine influences cellular processes:

- Induces autophagic cell death in cancer cell lines .

- Modulates signaling pathways involved in cell survival and inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anti-inflammatory | Inhibition of iNOS and COX-2 | |

| Neuroprotection | Inhibition of apoptosis via PI3K/ERK pathways | |

| Antioxidative | Upregulation of HO-1; Nrf2 activation |

Table 2: Comparison with Similar Compounds

| Compound | Similarities | Differences |

|---|---|---|

| Tetrandrine | Structural analog | Different stereochemistry |

| Fangchinoline | Similar pharmacological activities | Varying potency |

| Cepharanthine | Anti-inflammatory properties | Distinct molecular targets |

Case Study 1: Neuroprotection in Zebrafish Models

A study investigated the neuroprotective effects of isotetrandrine in zebrafish models induced with 6-hydroxydopamine (6-OHDA), a neurotoxin used to simulate Parkinson's disease. Results showed significant improvement in locomotor activity and reduced neuronal apoptosis following treatment with isotetrandrine. The study concluded that the compound effectively mitigated neuroinflammation through inhibition of pro-inflammatory markers .

Case Study 2: Amelioration of Oxidative Stress

In HepG2 cells, isotetrandrine significantly reduced oxidative damage caused by tert-butyl hydroperoxide. The compound suppressed cytotoxicity and decreased reactive oxygen species generation, indicating its potential as an antioxidative agent. The mechanism was linked to enhanced HO-1 expression and Nrf2 activation .

Análisis De Reacciones Químicas

Core Reaction Types and Mechanisms

(S,R)-isotetrandrine hydrochloride engages in three principal reaction categories:

| Reaction Type | Key Features | Observed Outcomes |

|---|---|---|

| Oxidation | - Targets tertiary amine groups and methoxy-substituted aromatic rings - Uses agents like KMnO₄ or H₂O₂ | Formation of N-oxides or quinone derivatives |

| Reduction | - Hydrogenation of imine bonds in the tetrahydroisoquinoline core - Catalytic hydrogenation (Pd/C) | Saturation of cyclic amines to decahydro derivatives |

| Acid-Base Reactions | - Protonation at tertiary nitrogen under acidic conditions - Deprotonation of phenolic OH groups (if present) | Solubility modulation and salt formation |

Ullmann Coupling in Diarylether Formation

Copper-catalyzed Ullmann reactions construct the bisbenzylisoquinoline scaffold:

textReaction: Ar-X + Ar-OH → Ar-O-Ar (X = Br, I) Conditions: CuI, K₂CO₃, DMF, 110°C, 24h [5] Role: Forms critical diaryl ether bridges in isotetrandrine analogs [5][6] Yield: 68-72% in model systems [5]

Pictet-Spengler Cyclization

Central to tetrahydroisoquinoline core assembly:

textMechanism: 1. Imine formation between β-arylethylamine and aldehyde 2. 6-endo-trig cyclization under acidic conditions [2][3] 3. Aromatization via dehydration [2] Key Catalysts: PPA (polyphosphoric acid) or HCl [3] Stereochemical Outcome: - (S,R)-configuration influenced by chiral precursors [5] - Diastereomeric ratios controlled by reaction sequence [5]

Functionalization Reactions

Cytochrome P450-Mediated Oxidative Coupling

In biosynthetic pathways (e.g., Stephania spp.):

textEnzyme: CYP80A oxidase [9] Process: Oxidative dimerization of N-methylcoclaurine units [9] Outcome: Forms bisbenzylisoquinoline skeleton [9]

Enzymatic Demethylation

-

Microbial systems (e.g., Cunninghamella spp.) selectively remove methyl groups

-

Enables generation of hydroxylated analogs for SAR studies

Stability and Degradation Pathways

This compound undergoes decomposition under:

-

Strong acids (pH < 2): Cleavage of ether linkages

-

UV light: Photooxidation of aromatic rings

-

High temperatures (>150°C): Skeletal rearrangement via retro-Diels-Alder

Degradation products include low-molecular-weight amines and phenolic compounds, as confirmed by LC-MS studies.

Comparative Synthetic Routes

Propiedades

Fórmula molecular |

C38H43ClN2O6 |

|---|---|

Peso molecular |

659.2 g/mol |

Nombre IUPAC |

(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene;hydrochloride |

InChI |

InChI=1S/C38H42N2O6.ClH/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34;/h7-12,19-22,29-30H,13-18H2,1-6H3;1H/t29-,30+;/m0./s1 |

Clave InChI |

RJAXUPVPTQWJKH-XCCPJCIBSA-N |

SMILES isomérico |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC.Cl |

SMILES canónico |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.